molecular formula C21H17N3O2S B2876276 N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-94-2

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2876276
CAS No.: 898350-94-2
M. Wt: 375.45
InChI Key: RGLQPHGKNAYGJV-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a benzamide scaffold via an amine group. The benzamide moiety is substituted with a 4-methoxy group and a pyridin-2-ylmethyl substituent, distinguishing it from simpler benzothiazole-benzamide derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-17-11-9-15(10-12-17)20(25)24(14-16-6-4-5-13-22-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLQPHGKNAYGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further modified to introduce the methoxy and pyridin-2-ylmethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to develop new products with enhanced performance.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Physicochemical Properties

The table below compares N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide with key analogs from the evidence:

Compound Name / ID Substituents / Modifications Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
Target Compound 4-methoxy, N-(pyridin-2-ylmethyl) Not reported ~407.45 (calculated) Pyridine ring, methoxy, dual N-substitution
N-(benzo[d]thiazol-2-yl)benzamide (1.2b) Unsubstituted benzamide 190–198 255.21 Simple benzothiazole-benzamide core
N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-chloro substituent 202–212 289.01 Electron-withdrawing Cl enhances polarity
GSK1570606A 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol) Not reported ~353.40 Pyridinyl-thiazole hybrid, fluorophenyl
CDD-815202 3-iodo-4-methyl-N-(2-methyl-4-nitrophenyl) Not reported ~410.25 Iodo and nitro groups for electrophilicity
Compound 3l N-(2-(benzo[d]thiazol-2-yl)-3-methylphenyl) 106–181 ~376.44 Methylphenyl substitution

Key Observations :

  • Pyridine vs.
  • Methoxy Group : The 4-methoxy substituent may confer higher solubility compared to electron-withdrawing groups (e.g., Cl in 1.2e) but lower than methyl groups (3l) .
  • Dual N-Substitution : Unlike most analogs with single substitutions, the target compound’s dual N-substitution (pyridinylmethyl and benzothiazole) could sterically hinder binding to certain targets .
Enzyme Inhibition Potential
  • SCD1 Inhibitors: highlights benzamide-thiazole derivatives (e.g., 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide) with IC₅₀ values <1 µM.
  • Kinase Inhibitors : GSK compounds () with pyridinyl-thiazole motifs show kinase modulation, suggesting the target compound’s pyridine ring could similarly interact with ATP-binding pockets .
Antimicrobial Activity
  • Triazolo-Thiadiazole Derivatives () : Exhibit MIC values of 12.5–50 µg/mL against S. aureus and E. coli. The target compound lacks the triazolo-thiadiazole moiety but shares the benzothiazole core, which is critical for microbial membrane disruption .

Spectroscopic and Analytical Data

  • 1H-NMR : The target compound’s pyridin-2-ylmethyl group would show distinct aromatic protons (δ 7.2–8.5 ppm) and a methoxy singlet (δ ~3.8 ppm), aligning with analogs in and .
  • FT-IR : Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹), consistent with 1.2b–1.2e .

Biological Activity

N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to compile and synthesize available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with substituents that include:

  • A benzo[d]thiazole moiety, which is known for its diverse biological activities.
  • A methoxy group that enhances solubility and biological reactivity.
  • A pyridin-2-ylmethyl group that may facilitate interactions with various biological targets.

The molecular formula is C16H16N2O2SC_{16}H_{16}N_{2}O_{2}S with a molecular weight of approximately 316.37 g/mol.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. The presence of the methoxy group is believed to enhance binding affinity to these enzymes, thereby improving its efficacy as an anti-inflammatory agent .

2. Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as the induction of apoptosis. For instance, compounds structurally related to this compound have shown promising results in activating procaspase-3 to caspase-3, leading to increased apoptosis in cancer cells .

3. Antimicrobial Activity

The compound may also possess antimicrobial properties, making it a candidate for further exploration in treating infections. Structural analogs have been tested for their effectiveness against various microbial strains, indicating a potential for broad-spectrum antimicrobial activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By binding to COX enzymes, the compound reduces prostaglandin synthesis, which is pivotal in inflammation pathways.
  • Induction of Apoptosis : The activation of apoptotic pathways through procaspase activation suggests a targeted approach to cancer treatment.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of COX enzymes with IC50 values comparable to standard anti-inflammatory drugs.
Study 2Showed cytotoxic effects on U937 and MCF-7 cancer cell lines, with notable selectivity and apoptosis induction via procaspase activation.
Study 3Investigated the antimicrobial activity against Staphylococcus aureus, showing comparable efficacy to conventional antibiotics.

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